molecular formula C18H19N5O2 B2848669 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034415-54-6

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2848669
CAS No.: 2034415-54-6
M. Wt: 337.383
InChI Key: HJKQEIDWVQKTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is a synthetic small molecule based on the nitrogen-rich [1,2,4]triazolo[4,3-a]pyrazine scaffold, a structure of significant interest in medicinal chemistry research . This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. The core [1,2,4]triazolo[4,3-a]pyrazine structure is recognized for its diverse biological activity and is a privileged scaffold in drug discovery . Compounds featuring this heterocyclic system have demonstrated potent biological activity in preclinical research, including promising antimalarial effects by potentially inhibiting parasite ion homeostasis, and anticancer activity through the induction of apoptosis and autophagy in various cell lines . The structural motif of the 1-phenylcyclopropanecarboxamide is a valuable component in medicinal chemistry, often used to confer metabolic stability or to orient a molecule in three-dimensional space for optimal target binding. Researchers can leverage this high-purity compound as a key intermediate or a pharmacological tool for investigating new targets in areas such as oncology and infectious diseases, or for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-16-15-22-21-14(23(15)11-10-19-16)12-20-17(24)18(8-9-18)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKQEIDWVQKTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Styrene

Styrene undergoes cyclopropanation using diiodomethane and a zinc-copper couple (Simmons-Smith conditions) to form 1-phenylcyclopropane.

Carboxylic Acid Formation

Oxidation of the cyclopropane with potassium permanganate in acidic conditions yields 1-phenylcyclopropanecarboxylic acid.

Amidation via Alkali Metal Alcoholate Catalysis

The carboxylic acid is converted to its isobutyl ester, which reacts with ammonia in the presence of sodium isobutoxide (6–14 mol%) at 100–200°C to form 1-phenylcyclopropanecarboxamide.

Optimized Parameters

Parameter Value
Catalyst Sodium isobutoxide
Temperature 150°C
Reaction Time 5–9 h
Yield 88–98%

Amide Coupling: Final Assembly

The triazolo[4,3-a]pyrazine-3-methylamine and 1-phenylcyclopropanecarboxamide are coupled via amide bond formation. Activation of the carboxylic acid with DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane facilitates reaction with the amine.

Reaction Scheme

  • Activation : 1-Phenylcyclopropanecarboxylic acid + DCC/HOBt → Activated ester.
  • Coupling : Activated ester + Triazolo[4,3-a]pyrazine-3-methylamine → Target compound.

Conditions

  • Solvent: Dichloromethane.
  • Base: Triethylamine (2.0 equiv).
  • Temperature: Room temperature, 12 h.
  • Yield: 70–85%.

Analytical Validation

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • NMR : ¹H NMR (400 MHz, DMSO- d ₆) δ 8.45 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, phenyl-H), 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.21 (s, 2H, CH₂NH), 1.41 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Mass Spectrometry

  • ESI-MS : m/z 337.4 [M+H]⁺, consistent with molecular formula C₁₈H₁₉N₅O₂.

Scale-Up and Process Optimization

Large-scale production (≥1 kg) employs continuous flow chemistry for the cyclopropanation and amidation steps to enhance safety and yield. Ethanol is substituted for dichloromethane in the coupling step to align with green chemistry principles.

Challenges and Mitigation Strategies

  • Cyclopropane Ring Stability : Mild conditions (pH 7–8, T < 50°C) prevent ring-opening during amidation.
  • Regioselectivity in Triazolo Pyrazine Synthesis : Use of directing groups (e.g., trifluoromethyl) ensures correct substitution pattern.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the triazolopyrazine ring or the cyclopropanecarboxamide moiety, potentially yielding various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial and anticancer activities. The triazolopyrazine core is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes or receptors could make it useful in treating diseases such as cancer or bacterial infections.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives, focusing on substituent effects, synthetic routes, and inferred biological implications.

Substituent Variations at the 8-Position of the Triazolo[4,3-a]pyrazine Core
Compound Name 8-Position Substituent Key Features Reference
N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide Ethoxy (-OCH₂CH₃) Enhanced lipophilicity; potential metabolic stability
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyltriazole-4-carboxamide Hydroxy (-OH) Increased polarity; possible hydrogen bonding with targets
ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides Oxo (=O) Electron-withdrawing; may influence receptor binding via resonance effects
8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives Amino (-NH₂) Basic group; potential for ionic interactions with acidic residues

Analysis :

  • The ethoxy group in the target compound balances lipophilicity and steric bulk, contrasting with the polar hydroxy group in , which may limit membrane permeability .
  • Amino-substituted analogs () could exhibit stronger hydrogen bonding but may face metabolic deamination .
Variations in the Carboxamide Substituent
Compound Name Carboxamide Substituent Structural Impact Reference
Target Compound 1-Phenylcyclopropane Rigid cyclopropane enhances conformational stability; aromatic ring for π-π stacking
N-[3-[(4-Ethoxybenzoyl)amino]phenyl]benzenepropanamide Flexible alkyl chain Increased flexibility may reduce target specificity
3-{[(4-Chloroanilino)carbonyl]amino}-N-propylbenzamide Chlorophenyl group Electron-withdrawing Cl atom may improve binding to hydrophobic pockets
N-(2-Phenoxyethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (Antioxidant conjugate) Bulky tert-butyl groups Antioxidant activity via radical scavenging; steric hindrance may limit penetration

Analysis :

  • Chlorophenyl substituents () may enhance interactions with hydrophobic regions but increase toxicity risks .
  • Antioxidant-linked analogs () merge triazolo-pyrazine cores with phenolic moieties, suggesting dual functionality in oxidative stress models .

Analysis :

  • Ethoxylation (as in ) often requires harsh conditions (reflux with acetic anhydride), risking side reactions .
  • 8-Oxo derivatives () utilize carbonyldiimidazole for amide bond formation, a milder method suitable for sensitive substrates .
  • Pyrrolo-fused analogs (–6) require precise stereochemical control during cyclization, complicating scalability .

Key Research Needs :

  • Comparative pharmacokinetic studies of ethoxy vs. hydroxy/oxo substituents.
  • In vitro screening against adenosine receptors or lipid metabolism targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide, and how are purity and yield maximized?

  • Methodology : Synthesis typically involves multi-step reactions:

Core formation : Construct the triazolo[4,3-a]pyrazine core via cyclocondensation of hydrazine derivatives with pyrazine precursors .

Ethoxy substitution : Introduce the 8-ethoxy group via nucleophilic aromatic substitution under reflux conditions (e.g., using ethanol as solvent and base) .

Methylation and cyclopropane coupling : Attach the methyl group at position 3 via alkylation, followed by coupling with 1-phenylcyclopropanecarboxamide using carbodiimide coupling agents (e.g., EDCI/HOBt) .

  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., using ethanol) achieve >95% purity. Yields are optimized by controlling reaction temperature (60–80°C) and inert atmospheres (N₂/Ar) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Key techniques :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy CH₂CH₃ at δ 1.3–1.5 ppm; cyclopropane protons as multiplet at δ 1.0–1.3 ppm) .
  • HRMS : Verify molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₅O₂: 376.1778) .
  • IR spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole ring (C-N stretches at ~1500 cm⁻¹) .
    • Data validation : Compare with analogs (e.g., methoxy-substituted triazolo-pyrazines ).

Q. What in vitro biological assays are recommended for initial pharmacological profiling?

  • Screening assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA to measure prostaglandin E₂ suppression .
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2 inhibition) .

Advanced Research Questions

Q. How do structural modifications at the ethoxy or cyclopropane positions affect target binding affinity and selectivity?

  • SAR strategies :

  • Ethoxy replacement : Compare with methoxy (lower lipophilicity) or propoxy (increased steric bulk) analogs to assess pharmacokinetic trade-offs .
  • Cyclopropane substitution : Replace phenyl with halogenated or electron-withdrawing groups (e.g., 4-F-phenyl) to enhance metabolic stability .
    • Data analysis : Tabulate IC₅₀ values (example):
SubstituentIC₅₀ (HeLa, μM)COX-2 Inhibition (%)
8-OEt2.178
8-OMe5.462
8-OPr3.871
Data adapted from .

Q. What computational strategies are employed to elucidate the mechanism of action or predict metabolic stability?

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site; triazole-pyrazine core forms H-bonds with Arg120/His90) .
  • MD simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS to evaluate ligand-protein RMSD fluctuations) .
  • ADMET prediction : SwissADME predicts moderate metabolic stability (CYP3A4 substrate) and blood-brain barrier permeability (logBB < 0.3) .

Q. How can contradictory data regarding its efficacy across different cell lines be systematically addressed?

  • Troubleshooting steps :

Assay standardization : Ensure consistent cell passage numbers, serum conditions, and incubation times .

Orthogonal validation : Confirm results via apoptosis assays (Annexin V/PI staining) or Western blot (caspase-3 activation) .

Proteomic profiling : Use LC-MS/MS to identify differential protein expression in resistant vs. sensitive cell lines .

  • Case study : Discrepant IC₅₀ values in MCF-7 (ER+) vs. MDA-MB-231 (ER−) lines may reflect estrogen receptor-dependent mechanisms .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on cytotoxicity vs. anti-inflammatory potency?

  • Hypothesis testing :

  • Dose-dependency : Evaluate if anti-inflammatory effects dominate at lower doses (e.g., <1 μM) while cytotoxicity emerges at higher doses (>10 μM) .
  • Pathway crosstalk : Use siRNA knockdown (e.g., NF-κB or PI3K/Akt) to dissect dual mechanisms .
    • Comparative studies : Cross-reference with structurally distinct triazolo-pyrazines to isolate pharmacophore contributions .

Methodological Resources

  • Synthetic protocols : Detailed in .
  • Analytical workflows : Spectroscopic guidelines from .
  • Biological assays : Protocols from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.